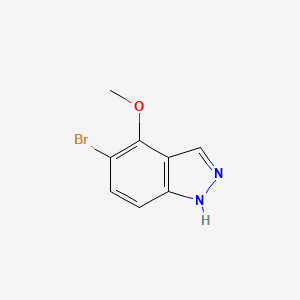

5-Bromo-4-methoxy-1h-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-5-4-10-11-7(5)3-2-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLZZNZOCDXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630905 | |

| Record name | 5-Bromo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850363-67-6 | |

| Record name | 5-Bromo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromo-4-methoxy-1H-indazole in Modern Drug Discovery

An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of indole and its prevalence in a multitude of pharmacologically active agents.[1] This bicyclic heterocycle is a privileged structure, frequently interacting with the hinge region of kinase enzymes, mimicking the purine ring of ATP.[2] Consequently, indazole derivatives have been successfully developed as potent inhibitors for a range of kinases implicated in oncology, such as Polo-like kinase 4 (PLK4), extracellular signal-regulated kinase (ERK), and vascular endothelial growth factor receptors (VEGFRs).[1][3][4]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of the bromine atom at the 5-position and a methoxy group at the 4-position makes this molecule a particularly valuable intermediate for drug discovery professionals. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive structure-activity relationship (SAR) studies.[2] The 4-methoxy group can significantly influence the molecule's electronic properties and conformational preferences, and its oxygen atom may act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[5][6]

This document provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic protocol, its applications as a key building block in the development of kinase inhibitors, and essential safety and handling information.

PART 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 850363-67-6 | ECHEMI[5] |

| Molecular Formula | C₈H₇BrN₂O | ECHEMI[5] |

| Molecular Weight | 227.06 g/mol | Sunway Pharm Ltd[7] |

| Appearance | Predicted: White to off-white or light brown crystalline solid. | Inferred from related compounds[2] |

| Melting Point | Not experimentally determined. (For comparison, the related 5-Bromo-1H-indazole melts at 123-127 °C) | Sigma-Aldrich[8] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | General chemical knowledge |

| Predicted XlogP | 2.2 | PubChemLite[9] |

| Monoisotopic Mass | 225.97418 Da | PubChemLite[9] |

Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard, computational predictions and analysis of similar structures provide valuable insights for characterization.

-

¹H NMR (Predicted, 500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show a singlet for the methoxy group protons around 3.9 ppm. The aromatic protons on the indazole ring would appear between 7.0 and 8.0 ppm, with their exact chemical shifts and coupling patterns dependent on the electronic effects of the bromo and methoxy substituents. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.

-

¹³C NMR (Predicted, 125 MHz, DMSO-d₆): The carbon spectrum would show a signal for the methoxy carbon around 55-60 ppm. The aromatic carbons would resonate in the range of 100-150 ppm. The carbon bearing the bromine (C5) would be shifted relative to an unsubstituted indazole, and the carbon bearing the methoxy group (C4) would show a significant downfield shift due to the oxygen's deshielding effect.

PART 2: Synthesis Protocol - A Plausible Route

Proposed Starting Material: 4-Bromo-3-methoxy-2-methylaniline.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 4-Bromo-3-methoxy-2-methylaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 4-Bromo-3-methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Addition of Sodium Nitrite: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the aniline suspension over 30 minutes. The formation of the diazonium salt is typically indicated by a color change.

-

Stirring: Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Intramolecular Cyclization to form this compound

-

Reaction Conditions: Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization process involves the in situ generated diazonium salt attacking the methyl group, leading to the formation of the indazole ring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Caption: Conceptual workflow for elaborating this compound into a potential kinase inhibitor.

PART 4: Safety, Handling, and Storage

As no specific safety data sheet (SDS) is available for this compound, the following precautions are based on data for structurally related bromo-indazole compounds and general principles of laboratory safety. [8][11][12] Hazard Identification (Inferred):

-

Acute Toxicity: May be harmful if swallowed. [8][11]* Skin Irritation: May cause skin irritation. [11]* Eye Irritation: May cause serious eye irritation. [11]* Respiratory Irritation: May cause respiratory irritation. [11] Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound represents a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its strategic functionalization provides a platform for the efficient synthesis and optimization of novel therapeutic agents, particularly in the realm of kinase inhibitors. While some of its physicochemical properties are yet to be experimentally determined, this guide provides a solid foundation of predicted data, a plausible synthetic route, and critical safety information to enable its effective use in the laboratory. As the quest for more selective and potent kinase inhibitors continues, the utility of well-designed intermediates like this compound will undoubtedly continue to grow.

References

-

PubMed Central. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). [Link]

-

MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

-

ResearchGate. Structures of kinase inhibitors containing an indazole moiety. [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

-

PubMed Central. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

PubMed Central. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

-

PubChemLite. This compound (C8H7BrN2O). [Link]

-

ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Organic Chemistry Portal. Indazole synthesis. [Link]

Sources

- 1. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. fishersci.es [fishersci.es]

- 12. 53857-57-1|5-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore validated synthesis protocols, and discuss its critical applications in the discovery and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile scaffold.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery.[1][2] Its ability to act as a bioisostere for purines allows it to interact with a wide array of biological targets, particularly kinases.[3] The strategic placement of substituents on the indazole core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound has emerged as a particularly valuable intermediate due to the orthogonal reactivity of its functional groups, offering a versatile platform for the synthesis of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and downstream applications. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H7BrN2O | [4][5] |

| Molecular Weight | 227.06 g/mol | [4][5] |

| CAS Number | 850363-67-6 | [4][5] |

| Appearance | Solid | N/A |

| Storage | Sealed in dry, 2-8°C | [5] |

Synthesis of this compound: A Plausible Synthetic Route

While a variety of methods exist for the synthesis of substituted indazoles, a common and effective approach involves the cyclization of an appropriately substituted aniline derivative.[1][6] Below is a plausible, multi-step synthesis protocol for this compound, adapted from established methodologies for related indazole syntheses.[7][8][9]

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of 4-Methoxy-2-methylaniline

-

Dissolve 4-methoxy-2-methylaniline in a suitable solvent such as chloroform.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine in chloroform dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product, 2-bromo-4-methoxy-6-methylaniline, can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

-

Suspend the purified 2-bromo-4-methoxy-6-methylaniline in an acidic aqueous solution (e.g., hydrochloric acid).

-

Cool the suspension to 0°C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

Carefully neutralize the solution to a pH of 4-5 with a base such as sodium acetate.

-

The resulting solution containing the diazonium salt is then ready for the cyclization step to form the indazole ring. A common method involves an intramolecular reaction, which can be facilitated by heating.

Step 3: Purification

-

The crude this compound is then extracted from the reaction mixture using an appropriate organic solvent.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The final product is purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Versatile Pharmacophore

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine ring of ATP and interact with the hinge region of the kinase domain.[3] this compound serves as a crucial starting material for the synthesis of a diverse range of kinase inhibitors and other biologically active molecules.[10]

The bromine atom at the 5-position is a particularly useful handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying this position with a wide range of aryl, heteroaryl, and alkyl groups.[3][10] The methoxy group at the 4-position can also influence the electronic properties of the ring system and provide additional points for interaction with the target protein.

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13][14]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][14]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][13]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12] Do not eat, drink, or smoke when using this product.[11][14] Wash hands thoroughly after handling.[11][12][14]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5][13]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11][14]

In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.[12][14]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in drug discovery and development programs.

References

- CAS RN 1035096-83-3 | 5-Bromo-1-(4-methoxybenzyl)-1H-indazole. (n.d.).

- This compound - CAS:850363-67-6. (n.d.). Sunway Pharm Ltd.

- 850363-67-6|this compound|BLD Pharm. (n.d.).

- An In-Depth Technical Guide to 1-Boc-5-bromo-4-methyl-1H-indazole. (n.d.). Benchchem.

- 4-bromo-5-methoxy-1H-indazole, min 97%, 1 gram. (n.d.).

- How to Prepare 1H-Indazole,7-broMo-5-Methoxy-. (n.d.). Guidechem.

- 4-BROMO-5-METHOXY-1H-INDAZOLE [P42827]. (n.d.). ChemUniverse.

- 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.

- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. (n.d.). Lizhuo Information.

- The Role of Indazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-4-fluoro-1-methyl-1H-indazole. (n.d.). CymitQuimica.

- 4-Bromo-5-methyl-1H-indazole Safety Data Sheet. (2023, June 9). Apollo Scientific.

- 5-Bromo-1-methyl-1H-indazole SDS, 465529-57-1 Safety Data Sheets. (n.d.). ECHEMI.

- 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347. (n.d.). PubChem.

- 5-Bromo-1H-indazole 97 53857-57-1. (n.d.). Sigma-Aldrich.

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.).

- Preparation method of 4-bromo-5-methyl-1H-indazole. (n.d.). Google Patents.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - CAS:850363-67-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 850363-67-6|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 10. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

5-Bromo-4-methoxy-1h-indazole chemical properties

An In-depth Technical Guide to 5-Bromo-4-methoxy-1H-indazole: A Core Building Block for Modern Drug Discovery

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. As a substituted indazole, it belongs to a class of molecules recognized as "privileged scaffolds," which are molecular frameworks that can bind to multiple biological targets. The indazole core is a bioisostere of indole, a common motif in bioactive molecules, and its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of targeted therapeutics.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. The strategic placement of the methoxy group at the 4-position and the bromine atom at the 5-position makes this molecule a highly versatile intermediate. The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular complexity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound define its behavior in chemical and biological systems. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Core Properties

The key physicochemical identifiers and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 850363-67-6 | BLD Pharm[5] |

| Molecular Formula | C₈H₇BrN₂O | PubChemLite[6] |

| Molecular Weight | 225.97 g/mol | PubChemLite[6] |

| Appearance | Predicted to be an off-white to light-colored crystalline solid | N/A |

| Predicted XlogP | 2.2 | PubChemLite[6] |

| Predicted TPSA | 49.91 Ų | PubChemLite[6] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a singlet for the methoxy group protons (typically around 3.9-4.1 ppm), and a broad singlet for the N-H proton (which can vary widely depending on solvent and concentration). The aromatic protons will exhibit coupling patterns consistent with their substitution on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear downfield, and the carbon bonded to the bromine atom will also have a characteristic chemical shift.

-

Mass Spectrometry: Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Predicted m/z values for common adducts include [M+H]⁺ at 226.98146 and [M+Na]⁺ at 248.96340.[6]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis involves a classical approach for indazole formation: diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Causality: This protocol leverages the well-established Sandmeyer and related reactions. The initial diazotization converts the primary amine into a highly reactive diazonium salt. The choice of a mild reducing agent in the second step is crucial to facilitate the intramolecular cyclization to form the pyrazole ring of the indazole system without over-reducing the molecule.

Step 1: Diazotization of 4-Bromo-5-methoxy-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-Bromo-5-methoxy-2-methylaniline (1.0 eq) in aqueous hydrochloric acid (e.g., 3 M HCl).

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in color and the dissolution of the solid.

-

Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Reductive Cyclization

-

In a separate, larger flask, prepare a cold (0-5 °C) aqueous solution of a suitable reducing agent, such as sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂).

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This addition should be done cautiously to control gas evolution (N₂) and maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows for its elaboration into more complex molecular architectures.

Core Reactivity Pathways

The primary sites of reactivity are the bromine atom at the C5 position and the proton at the N1 position of the indazole ring.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is a prime substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[3]

-

Suzuki Coupling: Reacting this compound with various boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base allows for the introduction of a wide range of aryl and heteroaryl substituents. This is a foundational strategy for building bi-aryl structures common in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-indazole with primary or secondary amines. It is invaluable for installing amine functionalities that can act as key hydrogen bond donors or acceptors for target engagement.

-

Sonogashira Coupling: The coupling with terminal alkynes provides access to 5-alkynyl indazoles, which are versatile intermediates that can be further functionalized or used to probe linear binding pockets in proteins.

N-H Functionalization

The indazole N-H proton is acidic and can be readily deprotonated with a mild base, allowing for functionalization at the N1 position. This is often done to block the N-H group, improve solubility, or introduce substituents that can modulate the compound's pharmacokinetic properties. Common reactions include N-alkylation with alkyl halides or N-arylation under Chan-Lam or Buchwald-Hartwig conditions.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a highly validated pharmacophore in numerous drug discovery campaigns.

-

Kinase Inhibitors: Indazoles are excellent mimics of the adenine core of ATP and can form critical hydrogen bonds with the hinge region of protein kinases.[1][3] Marketed kinase inhibitors like Axitinib and Pazopanib feature the indazole core.[1] this compound serves as a key starting point for synthesizing libraries of potential kinase inhibitors, where the 5-position is systematically varied to optimize potency and selectivity.[3][7]

-

Structure-Activity Relationship (SAR) Studies: As a readily diversifiable building block, this compound is ideal for SAR exploration.[4] By keeping the core constant and modifying the substituent introduced via the bromine handle, researchers can systematically probe the binding pocket of a biological target to identify key interactions that drive affinity and efficacy.

-

Bioisosteric Replacement: In drug design, the indazole ring is often used as a bioisostere for other aromatic systems like indole or even phenol, offering advantages such as improved metabolic stability or altered physicochemical properties.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related bromo-indazoles should be used to guide safe handling practices.

-

Hazards: Similar compounds are often classified as harmful if swallowed (Acute Toxicity, Oral) and may cause serious eye irritation or damage.[8][9]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed functional handles—the reactive bromine atom and the modifiable N-H group—provide chemists with a robust platform for synthesizing diverse and complex molecules. Its foundational role in the construction of kinase inhibitors and other targeted therapies underscores its importance to the scientific community. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.

References

-

Lizhuo Information. 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Available from: [Link]

-

AWS. Supporting Information. Available from: [Link]

-

PubChemLite. This compound (C8H7BrN2O). Available from: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available from: [Link]

-

ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. News - 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs [shlzpharma.com]

- 5. 850363-67-6|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-4-methoxy-1H-indazole

Abstract

5-Bromo-4-methoxy-1H-indazole is a substituted heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of pharmacologically active agents.[1] Accurate structural elucidation is paramount for its application in drug development, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the influence of the molecule's unique substitution pattern on proton chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer a detailed, reasoned interpretation of the resulting spectrum. This document is intended for researchers and scientists in organic synthesis and drug discovery who require a comprehensive understanding of this molecule's spectroscopic signature.

Introduction: Significance and Spectroscopic Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of various kinase domains.[2] The specific derivative, this compound (CAS No: 850363-67-6), combines several features that make it a versatile synthetic intermediate.[3][4] The bromine atom at the 5-position provides a handle for cross-coupling reactions, while the methoxy group at the 4-position modulates the electronic properties and steric profile of the molecule.

Characterizing such a molecule requires unambiguous confirmation of its constitution, particularly the regiochemistry of the substituents on the benzene ring. ¹H NMR spectroscopy provides a detailed fingerprint of the molecular structure by probing the chemical environment of each proton. The challenge in interpreting the spectrum of this compound lies in correctly assigning the aromatic protons, whose chemical shifts are subtly influenced by the competing electronic effects of the electron-donating methoxy group and the inductively electron-withdrawing bromo group.

Molecular Structure and Predicted Spectral Features

To interpret the ¹H NMR spectrum, one must first analyze the chemical environment of each proton in the molecule. The structure contains five distinct proton signals: the N-H proton, the C3-H proton, two coupled aromatic protons (H-6 and H-7), and the methoxy protons.

Caption: Molecular structure of this compound with proton numbering.

-

N1-H Proton: This proton is acidic and its signal is often broad. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is readily observable.

-

C3-H Proton: This proton resides on the five-membered pyrazole ring. It is expected to appear as a singlet (or a narrow triplet with small long-range coupling) in a relatively downfield region, characteristic of protons on electron-deficient heterocyclic systems.[5]

-

Methoxy (-OCH₃) Protons: These three equivalent protons will appear as a sharp singlet. The chemical shift will be in the typical range for aryl methyl ethers.

-

Aromatic Protons (H-6 and H-7): These two protons form a coupled AB spin system, appearing as a pair of doublets. Their chemical shifts are governed by the substituents:

-

The methoxy group at C4 is strongly electron-donating via resonance, exerting a shielding effect (pushing signals upfield), which is most pronounced at the ortho (C5, C3) and para (C7) positions.

-

The bromine at C5 is electron-withdrawing via induction but weakly donating via resonance, leading to a net de-shielding effect (pushing signals downfield), especially at the ortho position (C6).

-

Therefore, H-7, being para to the shielding methoxy group, is expected to be upfield relative to H-6, which is ortho to the de-shielding bromo group. The coupling constant between them will be a typical ortho-coupling value (J ≈ 8-9 Hz).

-

Experimental Protocol: A Self-Validating Workflow

The following protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

Caption: Standard workflow for ¹H NMR analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. The instrument should be locked onto the deuterium signal of the solvent, and the probe tuned and shimmed for optimal magnetic field homogeneity.

-

Data Acquisition: A standard ¹H pulse program is used. Key parameters include a spectral width covering δ -1 to 14 ppm, a sufficient number of scans (typically 16 or 32) for a good signal-to-noise ratio, and a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration, especially for the potentially slowly relaxing aromatic protons.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential window function (line broadening of ~0.3 Hz) followed by Fourier transformation. The resulting spectrum is then manually phased and baseline corrected. The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).[6] Finally, the signals are integrated to determine the relative proton ratios.

Spectral Interpretation and Data Summary

Based on the principles outlined in Section 2 and analysis of spectral data for structurally related indazoles, a representative ¹H NMR spectrum of this compound in DMSO-d₆ is interpreted as follows.[7][8][9]

Table 1: Assigned ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~13.30 | br s | - | 1H | NH -1 |

| ~8.15 | s | - | 1H | CH -3 |

| ~7.45 | d | 8.8 | 1H | CH -6 |

| ~7.10 | d | 8.8 | 1H | CH -7 |

| ~3.95 | s | - | 3H | -OCH ₃ |

Detailed Signal Assignment:

-

δ ~13.30 (1H, broad singlet): This significantly downfield and broad signal is characteristic of the N-H proton of the indazole ring, which is engaged in hydrogen bonding with the DMSO solvent.

-

δ ~8.15 (1H, singlet): This sharp singlet in the aromatic region is assigned to the H-3 proton. Its isolation from other protons results in a singlet multiplicity, and its position on the electron-deficient pyrazole ring accounts for its downfield shift.

-

δ ~7.45 (1H, doublet, J = 8.8 Hz): This signal is assigned to the H-6 proton. It appears as a doublet due to ortho-coupling with H-7. Its chemical shift is downfield relative to H-7, consistent with it being ortho to the deshielding bromine atom.

-

δ ~7.10 (1H, doublet, J = 8.8 Hz): This signal is the corresponding doublet for the H-7 proton, showing an identical ortho-coupling constant. It is found at a more upfield position due to the strong shielding effect of the methoxy group in the para position.

-

δ ~3.95 (3H, singlet): This intense, sharp singlet is unambiguously assigned to the three equivalent protons of the methoxy group. Its chemical shift is typical for an aryl methyl ether.

The integration values (1:1:1:1:3) are fully consistent with the number of protons at each position, confirming the structure of the molecule.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural verification. The chemical shifts and coupling patterns of the protons are highly informative and directly reflect the electronic influences of the bromo and methoxy substituents. The key diagnostic features are the pair of ortho-coupled doublets for H-6 and H-7, the downfield singlet for H-3, the characteristic methoxy singlet, and the broad N-H signal in DMSO-d₆. This guide provides a robust framework for the acquisition and interpretation of this data, serving as a reliable reference for scientists engaged in the synthesis and application of this important medicinal chemistry building block.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pereira, M. F., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(8), 9583–9601. Available from: [Link]

-

Yang, D., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(20), 5434–5437. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5799–5810. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information for "Palladium-Catalyzed Annulation of 2-Alkynylphenyl Isocyanates with Hydrazines: A New Route to 1H-Indazoles". Available from: [Link]

-

Chem-Impex International. (n.d.). 5-Bromo-4-methyl-1H-indazole. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:850363-67-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. rsc.org [rsc.org]

- 7. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹³C NMR of 5-Bromo-4-methoxy-1H-indazole

This guide provides a comprehensive technical overview for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-methoxy-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the spectral features, the underlying chemical principles, and a robust experimental protocol for reliable data acquisition.

Introduction: The Structural Significance of this compound

This compound is a substituted heterocyclic compound belonging to the indazole family. Indazole cores are privileged structures in medicinal chemistry, appearing in a range of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitor Axitinib.[1] The specific substitution pattern of a bromo group at the 5-position and a methoxy group at the 4-position makes this molecule a versatile intermediate for further chemical elaboration in drug discovery programs.

Given its role as a critical building block, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. This guide will detail the expected ¹³C NMR chemical shifts, explain the influence of the substituents on the electronic environment of the indazole ring, and provide a field-proven protocol for acquiring high-quality spectral data.

Molecular Structure and Carbon Numbering

A logical and consistent numbering system is essential for spectral assignment. The IUPAC numbering for the indazole ring system is adopted here, as illustrated in the diagram below. This numbering will be used throughout the guide for all spectral assignments and discussions.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Spectral Data

The methoxy group (-OCH₃) is an activating, ortho-para directing group. It exerts a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I). The bromine atom is deactivating and ortho-para directing, exhibiting an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). These electronic influences are the primary cause of the shifts observed relative to the parent indazole structure.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~134 | Relatively unaffected by substituents on the benzene ring. Similar to unsubstituted indazole.[2] |

| C3a | ~122 | Shielded by the +R effect of the methoxy group at the adjacent C4 position. |

| C4 | ~145 | Strongly deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group. |

| C5 | ~100 | This is the carbon bearing the bromine atom. The heavy atom effect of bromine and its -I effect will cause a shift to this region. |

| C6 | ~127 | Experiences deshielding from the para-bromo substituent and some shielding from the meta-methoxy group. |

| C7 | ~110 | Shielded by the ortho-methoxy group's +R effect. |

| C7a | ~140 | Largely influenced by the pyrazole ring fusion. Similar to unsubstituted indazole.[2] |

| -OCH₃ | ~60-62 | The chemical shift for a methoxy group attached to an aromatic ring can be influenced by its conformation.[4][5] An out-of-plane orientation, potentially caused by steric hindrance from the adjacent bromo group, can lead to a downfield shift towards ~62 ppm compared to the typical ~56 ppm.[4][6] |

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum suitable for unambiguous structural elucidation. Adherence to these steps ensures reproducibility and data integrity.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are excellent starting points. DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing the N-H proton signal in ¹H NMR.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference standard (0 ppm). If not present, it can be added, but referencing the residual solvent peak is standard practice (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[7]

Spectrometer Setup and Data Acquisition

The following parameters are based on a 400 or 500 MHz spectrometer.[8][9]

-

Load and Lock: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Tuning and Matching: Tune and match the ¹³C channel of the probe to the sample. This is a critical step to ensure maximum signal sensitivity and should be performed for every sample.[10]

-

Standard ¹³C Acquisition (Proton Decoupled):

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[10] This provides a spectrum where each unique carbon appears as a singlet.[11]

-

Spectral Width (SW): Set a spectral width of approximately 220-250 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): Set to 1.0-2.0 seconds for good digital resolution.

-

Relaxation Delay (d1): A delay of 2.0 seconds is a good starting point.[10] Note that quaternary carbons (like C3a, C4, C5, C7a) have longer relaxation times and may appear with lower intensity. For quantitative analysis, a much longer delay (5-10 seconds) would be necessary.[11]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

DEPT Experiments (Optional but Recommended): To differentiate between CH, CH₂, and CH₃ groups, perform DEPT-90 and DEPT-135 experiments.

-

DEPT-90: Only CH signals will appear.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent in both DEPT spectra. This is invaluable for assigning the protonated carbons of the indazole ring.

-

Workflow for Spectral Analysis and Interpretation

A systematic approach is crucial for accurate spectral interpretation. The following workflow, illustrated in the diagram, ensures all available information is utilized for a confident assignment.

Caption: A systematic workflow for the analysis of the ¹³C NMR spectrum.

-

Reference the Spectrum: Calibrate the x-axis by setting the residual solvent peak to its known chemical shift value.[12]

-

Count the Signals: Count the number of distinct resonances. For this compound, nine signals are expected (eight for the indazole core and one for the methoxy carbon).

-

Differentiate Carbon Types: Use the DEPT spectra to categorize the signals.

-

Quaternary Carbons (C3a, C4, C5, C7a): These will be present in the main ¹³C spectrum but absent in both DEPT-90 and DEPT-135.

-

CH Carbons (C3, C6, C7): These will appear as positive peaks in both DEPT-90 and DEPT-135 spectra.

-

CH₃ Carbon (-OCH₃): This will be a positive peak in the DEPT-135 spectrum but absent from the DEPT-90 spectrum. Its characteristic shift around 60 ppm makes it easy to identify.

-

-

Assign Resonances: With the carbons categorized, assign each signal based on the predicted chemical shifts and the electronic effects discussed in Section 3. For instance, the most downfield quaternary signal (~145 ppm) can be confidently assigned to C4 due to the directly attached oxygen. The quaternary signal around 100 ppm can be assigned to C5, the carbon bearing the bromine.

By following this comprehensive guide, researchers can confidently acquire, analyze, and interpret the ¹³C NMR spectrum of this compound, ensuring the structural integrity of this key synthetic intermediate for its application in pharmaceutical and chemical research.

References

- Wiley-VCH. (2007). Supporting Information.

-

Various Authors. (2016). ¹³C NMR of indazoles. ResearchGate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

-

Claramunt, R. M. (2016). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). S1 ¹H NMR, ¹³C NMR, and HMBC Spectra Supplementary Information.

- Perras, F. A., et al. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ACS Publications.

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted) (NP0254574). Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). ¹³C NMR Protocol for beginners AV-400.

-

Reich, H. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

MDPI. (n.d.). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

-

Toušek, J., et al. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 511-520. Retrieved from [Link]

-

Wishart DS. (n.d.). CASPRE - ¹³C NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]

- University of Oxford. (n.d.). CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments.

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

- University of California, Berkeley. (n.d.). Carbon, Deuterium and Heteronuclear NMR using Topspin.

- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1988). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of Chemical Sciences, 100(3), 205-210.

-

ResearchGate. (n.d.). Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. Retrieved from [Link]

-

Lee, J. H., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 3(1), 213-223. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?. Retrieved from [Link]

- CN110452177A. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.

-

ResearchGate. (2013). Origin of the Conformational Modulation of the (¹³C) NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

Chemicalize. (n.d.). CAS RN 1035096-83-3 | 5-Bromo-1-(4-methoxybenzyl)-1H-indazole. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

- Indian Journal of Chemistry. (2015). Some interesting ¹H NMR features of ortho substituted N-methoxy-N-methyl benzamides.

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of compound (4i). Retrieved from [Link]

Sources

- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole(271-44-3) 13C NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. sc.edu [sc.edu]

- 12. chem.uiowa.edu [chem.uiowa.edu]

An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Structure of a Key Heterocyclic Compound

5-Bromo-4-methoxy-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of pharmaceutical products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information about the molecular weight and structural features of these compounds. This in-depth guide offers a detailed exploration of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) techniques. We will delve into the principles of its ionization and fragmentation, providing a robust experimental framework for its analysis.

The Signature of Bromine: Isotopic Patterns in Mass Spectrometry

A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic pair of peaks for the molecular ion (M) and a peak at two mass units higher (M+2), with a relative intensity ratio of approximately 1:1.[2][3] This unmistakable pattern serves as a primary diagnostic tool for identifying the presence of a single bromine atom in an unknown molecule. For this compound, with a molecular formula of C₈H₇BrN₂O, the monoisotopic mass of the molecular ion containing ⁷⁹Br is 225.97418 Da.[4] Therefore, we expect to observe a pair of intense peaks at m/z 226 and 228, of roughly equal height, confirming the presence of bromine.

Proposed Fragmentation Pathway of this compound under Electron Ionization

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[5] This fragmentation is not random; it follows predictable pathways governed by the principles of chemical stability, yielding a unique fingerprint for a given compound. The proposed fragmentation pathway for this compound is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of bond cleavages.

The initial fragmentation is likely to involve the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. This would result in a stable oxonium ion. Subsequent fragmentation could involve the loss of a molecule of carbon monoxide (CO), followed by the expulsion of a bromine radical (•Br) or hydrocyanic acid (HCN) from the indazole ring.

Below is a DOT script representation of the proposed primary fragmentation pathway.

Sources

Introduction: Characterizing a Key Heterocyclic Scaffold

An In-Depth Technical Guide to the Infrared Spectrum of 5-Bromo-4-methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique chemical properties.[1][2] this compound is a substituted indazole, a fused aromatic heterocyclic system, that presents a unique combination of functional groups critical to its reactivity and potential applications.[2] Infrared (IR) spectroscopy provides a powerful, non-destructive method to elucidate the molecular structure of such compounds by measuring the vibrations of their chemical bonds.[3] This guide offers a detailed examination of the IR spectrum of this compound, providing the theoretical basis for spectral interpretation, a practical experimental protocol for data acquisition, and an analysis of its key spectral features.

Molecular Structure and Vibrational Freedom

To accurately interpret the IR spectrum, one must first understand the molecular architecture of this compound. The molecule is comprised of a bicyclic indazole core, with a bromine atom at position 5 and a methoxy group at position 4. This arrangement gives rise to several key functional groups, each with characteristic vibrational modes that absorb infrared radiation at specific frequencies.

The primary functional groups dictating the IR spectrum are:

-

N-H group within the pyrazole ring of the indazole system.

-

Aromatic C-H bonds on the benzene ring.

-

Aliphatic C-H bonds of the methoxy group's methyl substituent.

-

C=C and C=N bonds constituting the aromatic indazole framework.

-

C-O ether linkage of the methoxy group.

-

C-Br bond attached to the benzene ring.

Caption: Molecular structure of this compound.

Theoretical Framework: Predicting the IR Spectrum

Each functional group within the molecule will absorb IR radiation at a characteristic frequency range, corresponding to the energy required to excite its specific vibrational modes (stretching, bending, etc.). The table below summarizes the expected absorption regions for this compound, grounded in established spectroscopic data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Indazole N-H | Stretching | 3300 - 3100 | Medium to strong, often broadened by hydrogen bonding. |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to weak, sharp peaks.[4][5][6] |

| Aliphatic C-H (-OCH₃) | Stretching | 3000 - 2850 | Medium, multiple sharp peaks.[4][6] |

| Aromatic C=C / C=N | Ring Stretching | 1620 - 1450 | Multiple medium to strong, sharp peaks.[4][5][6] |

| N-H | In-plane Bending | 1650 - 1550 | Medium intensity, can overlap with ring stretches. |

| C-H (-OCH₃) | Bending | 1470 - 1440 | Medium intensity. |

| Aryl Ether C-O | Asymmetric Stretch | 1275 - 1200 | Strong, characteristic peak.[7] |

| Aryl Ether C-O | Symmetric Stretch | 1075 - 1020 | Medium to strong peak.[7] |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong peaks, sensitive to substitution pattern.[5] |

| C-Br | Stretching | 690 - 515 | Medium to strong, located in the fingerprint region.[4][8][9] |

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is the preferred modern technique for obtaining the IR spectrum of solid samples due to its simplicity, speed, and minimal sample preparation requirements.[10][11][12] It allows for direct analysis of powders and solids with high reproducibility.[11]

Step-by-Step Methodology

-

Instrument and Accessory Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory, typically equipped with a diamond or zinc selenide crystal, is correctly installed.[10][13]

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous measurements.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in the beam path, collect a background spectrum.

-

This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrumental response, which will be mathematically subtracted from the sample spectrum to yield a pure spectrum of the compound.[13]

-

-

Sample Application:

-

Pressure Application and Sample Measurement:

-

Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a high-quality spectrum.[11]

-

Initiate the sample scan. The instrument will co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

After the measurement is complete, raise the press arm and carefully remove the sample powder.

-

Clean the crystal surface as described in Step 1.

-

Process the resulting spectrum using the instrument's software. This may include applying an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.[15] Baseline correction may also be applied to correct for any sloping baselines.

-

Caption: Experimental workflow for ATR-FTIR analysis.

Interpreting the Spectrum: A Vibrational Fingerprint

The resulting IR spectrum is a unique fingerprint of this compound. The combination of observed peaks confirms the presence of all expected functional groups and thus validates the compound's identity.

| Observed Peak (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3150 | Medium, Broad | N-H Stretch | The broad nature suggests intermolecular hydrogen bonding, a common feature in solid-state indazoles. |

| ~3080, ~3020 | Weak | Aromatic C-H Stretch | Peaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[5] |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the methyl group in the methoxy substituent. |

| ~1610, ~1500, ~1460 | Strong, Sharp | Aromatic Ring Stretches | These multiple absorptions are due to the complex C=C and C=N vibrations within the fused indazole ring system. |

| ~1260 | Strong | Asymmetric C-O Stretch | A very strong and prominent peak, highly characteristic of an aryl ether.[7] |

| ~1040 | Strong | Symmetric C-O Stretch | The second C-O stretching band, confirming the methoxy group. |

| ~810 | Strong | C-H Out-of-Plane Bend | The position of this strong band is indicative of the substitution pattern on the aromatic ring. |

| ~650 | Medium | C-Br Stretch | This peak falls squarely in the expected range for a carbon-bromine bond on an aromatic ring.[8][9] |

Causality and Trustworthiness: The self-validating nature of this analysis lies in the congruence of all observed peaks. The presence of the N-H stretch, combined with aromatic C-H and ring stretches, confirms the indazole core. The distinct aliphatic C-H stretches and the two powerful C-O ether bands unequivocally identify the methoxy substituent. Finally, the low-frequency C-Br absorption confirms the halogenation. The absence of significant peaks in other regions (e.g., a strong carbonyl C=O stretch around 1700 cm⁻¹) further corroborates the purity and assigned structure of the compound.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona, Jamaica. Retrieved from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). PubMed Central. Retrieved from [Link]

-

Interpretation of IR spectrum of compound 1N2a. (n.d.). ResearchGate. Retrieved from [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). YouTube. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

An infrared spectroscopic study of protonated and cationic indazole. (2006). Semantic Scholar. Retrieved from [Link]

-

Gas-phase Infrared Spectrum of Indazole. (1993). RSC Publishing. Retrieved from [Link]

-

This compound (C8H7BrN2O). (n.d.). PubChemLite. Retrieved from [Link]

-

NH stretching spectra of imidazole monomers. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2012). PMC - NIH. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]

-

N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). ACS Publications. Retrieved from [Link]

-

Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate. Retrieved from [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). PubMed. Retrieved from [Link]

-

The C=O Stretch. (2018). Oregon State University. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

IR Chart. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). PMC - PubMed Central. Retrieved from [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2016). Beilstein Journals. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. jascoinc.com [jascoinc.com]

- 11. agilent.com [agilent.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-4-methoxy-1H-indazole from 4-methoxyaniline

Abstract

This technical guide provides a detailed, scientifically robust methodology for the synthesis of 5-Bromo-4-methoxy-1H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] The described synthetic pathway commences with the readily available starting material, 4-methoxyaniline, and proceeds through a logical sequence of protection, regioselective functionalization, and heterocyclic ring formation. Each step is rationalized based on established principles of organic chemistry, providing researchers with the causal insights behind experimental choices. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive and field-proven protocol.

Introduction and Strategic Rationale

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, and antiemetics such as Granisetron.[2] Their function as a bioisostere for indole allows for extensive structural derivatization to optimize pharmacological properties.[2] The target molecule, this compound, incorporates a substitution pattern that is highly desirable for further modification via cross-coupling reactions, making it a key intermediate in synthetic campaigns.

A direct synthesis from 4-methoxyaniline to the final product is not feasible. A robust synthetic strategy requires the methodical construction of a substituted aniline precursor before the formation of the indazole ring. Our chosen pathway involves an initial protection of the amine, followed by sequential introduction of the formyl and bromo groups at positions ortho and meta to the original amine, respectively. This approach ensures high regiochemical control. The final indazole ring is then constructed via a classical condensation with hydrazine followed by cyclization.

Overall Synthetic Workflow

The multi-step synthesis is designed for maximal control and yield, transforming a simple starting material into a complex, functionalized heterocyclic system.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Key Intermediate: 5-Bromo-2-formyl-4-methoxyaniline

This section details the preparation of the crucial amino-aldehyde intermediate. Each reaction is designed to precisely install the necessary functional groups on the aromatic ring.

Step 2.1: Protection of the Amine Functionality (N-Acetylation)

Causality: The primary amine of 4-methoxyaniline is highly activating and nucleophilic, which can lead to undesirable side reactions in subsequent electrophilic substitution steps. Acetylation temporarily converts the amine to a less activating acetamido group, protecting it from oxidation and enabling predictable regiochemical outcomes in the formylation and bromination steps.

| Reagent/Solvent | Molecular Formula | MW ( g/mol ) | Role |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Pyridine | C₅H₅N | 79.10 | Catalyst/Base |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |

Experimental Protocol:

-